molecular formula C6H6BNO4 B151230 2-Nitrophenylboronic acid CAS No. 5570-19-4

2-Nitrophenylboronic acid

Cat. No.: B151230
CAS No.: 5570-19-4
M. Wt: 166.93 g/mol
InChI Key: SFUIGUOONHIVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenylboronic acid is an organic compound with the chemical formula C6H6BNO4. It is a derivative of boric acid and is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a boronic acid group (-B(OH)2). This compound is a white crystalline solid with a high melting and boiling point .

Biochemical Analysis

Biochemical Properties

The role of 2-Nitrophenylboronic acid in biochemical reactions is significant. It is used as a reactant in Suzuki-Miyaura cross-coupling reactions with aryl halides or nitroarenediazonium tetrafluoroborates

Molecular Mechanism

The molecular mechanism of this compound involves its role as a boronic acid catalyst. It is used in mild and selective dipolar cycloadditions of unsaturated carboxylic acids with azides, transposition of allylic alcohols, and Meyer-Schuster rearrangements

Preparation Methods

2-Nitrophenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-nitrophenyl bromide with boric acid in an organic solvent. The reaction typically occurs in a mixed solvent, and the product is obtained through crystallization, separation, and purification . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Nitrophenylboronic acid undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

2-Nitrophenylboronic acid can be compared with other boronic acids, such as:

This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and makes it suitable for particular synthetic and research applications.

Properties

IUPAC Name

(2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUIGUOONHIVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901106
Record name NoName_166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5570-19-4
Record name 2-Nitrophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5570-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A solution of phenylboronic acid (10 g; 82 mmol) in acetic acid anhydride (100 ml) at −15° C. was added fuming HNO3 (5 ml; 120 mmol) over 30 min such that reaction temperature was kept below −10° C. The reaction mixture was allowed to warm up to rt. and left with stirring over night. The reaction mixture was poured onto ice and concentrated to 50 ml. The remanense was then re-evaporated 5 times from additional H2O (100 ml) and finally filtered to give 7.1 g crude product as a mixture of isomers. Column chromatography (CH2Cl2/EtOH=10/0.5) gave 4.8 g (35%) pure product as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of phenyl boronic acid (5.0 g, 41 mmol) in acetic anhydride (50 mL) at −15° C. was treated with nitric acid (2.5 mL) dropwise over 30 minutes maintaining a temperature below −10° C. The reaction was allowed to warm to room temperature overnight, then poured onto ice. The resulting solution was concentrated to 25 mL and water (50 mL) was added. The mixture was again concentrated. This procedure was repeated five times. The solid that developed was filtered and dried. The crude product was purified by flash chromatography (SiO2, 2% EtOH/CH2Cl2) to afford the desired product (1.0 g, 15%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
15%
Customer
Q & A

Q1: What is the role of 2-Nitrophenylboronic acid in the synthesis of thienoquinoline derivatives?

A1: this compound serves as a crucial building block in the synthesis of thienoquinoline derivatives. [, , ] It undergoes a Suzuki cross-coupling reaction with either methyl 4-bromothiophene-3-carboxylate or methyl 2-iodothiophene-3-carboxylate. This reaction forms an essential intermediate, a substituted 2-nitrophenylthiophene, which can then be cyclized under reductive conditions to yield the desired thienoquinoline scaffold.

Q2: How does the structure of the synthesized thienoquinoline derivatives influence their antimalarial activity?

A2: The structure of the synthesized thienoquinolines significantly impacts their activity against the malaria parasite Plasmodium falciparum. [, ] Researchers explored various modifications at the 4-position of the thieno[3,4-c]quinoline and thieno[3,2-c]quinoline scaffolds. Attaching different amine side chains, including those mimicking known antimalarials like chloroquine, amodiaquine, and pyronaridine, resulted in varying degrees of potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. Notably, compounds featuring a pyronaridine-like side chain (as in compound 9 from []) or a N,N'-bis(3-aminopropyl)piperazine side chain (as in compound 11 from both [] and []) displayed promising in vitro and in vivo antimalarial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.